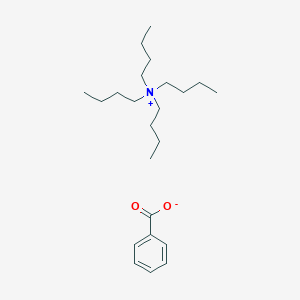

Tetrabutylammonium benzoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tetrabutylazanium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H6O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-16H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYONVRJGWHMKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450663 | |

| Record name | Tetrabutylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18819-89-1 | |

| Record name | Tetrabutylammonium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrabutylammonium Benzoate from Sodium Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrabutylammonium (B224687) benzoate (B1203000) from sodium benzoate. The primary focus of this document is on the robust and widely applicable method of phase-transfer catalysis (PTC). This guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and mandatory visualizations of the reaction pathway and experimental workflow to facilitate a clear understanding of the process.

Introduction

Tetrabutylammonium benzoate is a quaternary ammonium (B1175870) salt that finds applications as a phase-transfer catalyst, an electrolyte in non-aqueous electrochemistry, and a reagent in organic synthesis. Its synthesis from readily available precursors like sodium benzoate is a common requirement in many research and development laboratories. The phase-transfer catalyzed metathesis (ion exchange) reaction between sodium benzoate and a tetrabutylammonium halide, such as tetrabutylammonium bromide (TBAB), in a biphasic system is the most prevalent and efficient method for its preparation.

Reaction Principle and Mechanism

The synthesis of this compound from sodium benzoate and tetrabutylammonium bromide is a classic example of a liquid-liquid phase-transfer catalyzed reaction. The core of this method lies in the ability of the tetrabutylammonium cation (TBA⁺) to transport the benzoate anion (C₆H₅COO⁻) from an aqueous phase into an organic phase, where it can exist as a soluble ion pair, thus facilitating the reaction.

The overall reaction is a salt metathesis:

Na⁺C₆H₅COO⁻ (aq) + (C₄H₉)₄N⁺Br⁻ (org) ⇌ (C₄H₉)₄N⁺C₆H₅COO⁻ (org) + Na⁺Br⁻ (aq)

The mechanism involves the following key steps:

-

Sodium benzoate resides in the aqueous phase, while tetrabutylammonium bromide is primarily in the organic phase.

-

At the aqueous-organic interface, an ion exchange occurs where the lipophilic TBA⁺ cation pairs with the benzoate anion.

-

This newly formed this compound ion pair is soluble in the organic solvent and migrates into the organic phase.

-

Sodium and bromide ions remain in the aqueous phase, forming the inorganic byproduct, sodium bromide.

The bulky and nonpolar nature of the four butyl groups on the nitrogen atom of the TBA⁺ cation shields the positive charge and imparts high solubility in organic solvents to the ion pair. This transfer of the benzoate anion into the organic phase is the critical step that allows the otherwise immiscible reactants to interact.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound.

Synthesis via Phase-Transfer Catalysis

This protocol is a representative procedure based on established principles of phase-transfer catalysis.

Materials:

-

Sodium Benzoate (NaC₇H₅O₂)

-

Tetrabutylammonium Bromide (TBAB, (C₄H₉)₄NBr)

-

Dichloromethane (B109758) (CH₂Cl₂) or Toluene (C₇H₈)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath (optional)

-

Rotary evaporator

Procedure:

-

Dissolution of Reactants:

-

In a round-bottom flask, dissolve sodium benzoate (1.0 equivalent) in deionized water to create a concentrated aqueous solution.

-

In a separate vessel, dissolve tetrabutylammonium bromide (1.0 - 1.1 equivalents) in the chosen organic solvent (e.g., dichloromethane or toluene).

-

-

Reaction:

-

Combine the aqueous solution of sodium benzoate and the organic solution of tetrabutylammonium bromide in a separatory funnel or a round-bottom flask equipped with a magnetic stirrer.

-

Stir the biphasic mixture vigorously at room temperature for 4-6 hours. Gentle heating to 40-50°C can be applied to expedite the reaction, though it often proceeds efficiently at ambient temperature.

-

-

Work-up:

-

After the reaction is complete, allow the layers to separate.

-

Separate the organic layer, which now contains the this compound product.

-

Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities, including unreacted sodium benzoate and the sodium bromide byproduct.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which is typically a white to off-white solid or a viscous oil that solidifies upon standing.

-

Purification Protocols

3.2.1. Recrystallization:

Recrystallization is a standard method for purifying solid organic compounds. An acetone (B3395972)/water solvent system is effective for this compound.[1]

-

Dissolve the crude product in a minimal amount of hot acetone.

-

To the hot solution, add water dropwise until a slight turbidity persists.

-

Add a few more drops of hot acetone until the solution becomes clear again.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone/water mixture.

-

Dry the crystals under vacuum.

3.2.2. Ion-Exchange Chromatography:

This method is particularly useful for removing any unreacted tetrabutylammonium bromide or other ionic impurities. A cation-exchange resin can be used to capture the tetrabutylammonium cation.

-

Prepare a column packed with a suitable cation-exchange resin (e.g., Dowex® 50WX8).

-

Condition the resin according to the manufacturer's instructions, typically by washing with an appropriate acid, water, and then the elution solvent.

-

Dissolve the crude this compound in a suitable solvent that is compatible with the resin.

-

Load the solution onto the column.

-

The tetrabutylammonium cation will be retained by the resin.

-

The desired benzoate anion can be eluted, and subsequently, the tetrabutylammonium cation can be recovered by eluting with a different buffer or salt solution. Note: This method is more complex and is generally employed when very high purity is required, or other methods fail to remove specific ionic impurities.

Data Presentation

The following tables summarize key quantitative data related to the synthesis.

Table 1: Reactant and Product Properties

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Sodium Benzoate | NaC₇H₅O₂ | 144.10 | White crystalline solid |

| Tetrabutylammonium Bromide | (C₄H₉)₄NBr | 322.37 | White crystalline solid |

| This compound | (C₄H₉)₄N(C₇H₅O₂) | 363.58 | White to off-white solid |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Parameter | Condition | Rationale |

| Stoichiometry | ||

| Sodium Benzoate | 1.0 eq | Limiting reagent |

| Tetrabutylammonium Bromide | 1.0 - 1.1 eq | A slight excess can drive the reaction to completion. |

| Solvent System | ||

| Organic Phase | Dichloromethane or Toluene | Dissolves the tetrabutylammonium salts. |

| Aqueous Phase | Deionized Water | Dissolves sodium benzoate and the byproduct sodium bromide. |

| Reaction Time | 4 - 6 hours | Typically sufficient for reaching high conversion at room temperature. |

| Temperature | Room Temperature (20-25°C) | The reaction is generally efficient without heating. |

| Expected Yield | > 90% | Phase-transfer catalyzed reactions of this type are known for high efficiency. |

| Purity (after recrystallization) | > 98% | Recrystallization is effective for removing occluded starting materials and byproducts. |

Visualizations

Reaction Pathway

Caption: Phase-transfer catalyzed synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

Conclusion

The synthesis of this compound from sodium benzoate via phase-transfer catalysis is a highly efficient and straightforward method suitable for laboratory and potentially scalable applications. The reaction proceeds under mild conditions with high yields. Proper purification, primarily through recrystallization, is crucial to obtain a product of high purity. This guide provides the necessary theoretical background and practical protocols to enable researchers, scientists, and drug development professionals to successfully synthesize and purify this compound for their specific needs.

References

Tetrabutylammonium benzoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) benzoate (B1203000) is a quaternary ammonium (B1175870) salt that has garnered significant interest in various scientific fields. Its unique combination of a bulky, lipophilic tetrabutylammonium cation and a benzoate anion imparts a range of useful chemical and physical properties. This technical guide provides an in-depth overview of the core chemical properties, structure, and applications of tetrabutylammonium benzoate, with a focus on its role as a phase-transfer catalyst and its emerging biological activities. Detailed experimental methodologies and data are presented to support its practical application in research and development.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. Its structure consists of a central nitrogen atom bonded to four butyl groups, forming a large, nonpolar cation, which is ionically bonded to the carboxylate anion of benzoic acid.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₁NO₂ | |

| Molecular Weight | 363.58 g/mol | |

| Appearance | White to colorless or almost white crystalline powder | |

| Melting Point | 64-68 °C | |

| Boiling Point | 425.5 °C at 760 mmHg | |

| Solubility | Soluble in acetonitrile (B52724) (0.1 g/mL, clear, colorless) | |

| InChI Key | WGYONVRJGWHMKV-UHFFFAOYSA-M | |

| SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.O=C([O-])c1ccccc1 | |

| CAS Number | 18819-89-1 |

Chemical Structure

The chemical structure of this compound, illustrating the ionic interaction between the tetrabutylammonium cation and the benzoate anion, is depicted below.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Metathesis Reaction

This compound can be synthesized through a metathesis (ion exchange) reaction between tetrabutylammonium bromide and sodium benzoate in a biphasic system.

Materials:

-

Tetrabutylammonium bromide (1 equivalent)

-

Sodium benzoate (1.2 equivalents)

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (B86663) (anhydrous)

-

Brine solution

Procedure:

-

Dissolve tetrabutylammonium bromide in dichloromethane.

-

Dissolve sodium benzoate in deionized water.

-

Combine the two solutions in a separatory funnel and shake vigorously for 1-2 hours at room temperature.

-

Allow the layers to separate. The organic layer contains the this compound.

-

Separate the organic layer and wash it with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. Expected signals include multiplets for the butyl chains of the tetrabutylammonium cation and signals in the aromatic region for the benzoate anion.

-

¹³C NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is acquired on a 100 or 125 MHz spectrometer. The spectrum will show characteristic peaks for the carbon atoms of the butyl chains and the benzoate ring.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded. Key characteristic peaks include C-H stretching vibrations from the alkyl chains and the aromatic ring, and a strong carbonyl (C=O) stretching vibration from the benzoate group.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a suitable technique. The sample is dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer. In positive ion mode, the peak for the tetrabutylammonium cation ([M]⁺) would be observed. In negative ion mode, the peak for the benzoate anion ([M]⁻) would be detected.

Applications in Research and Drug Development

Phase-Transfer Catalysis

A primary application of this compound is as a phase-transfer catalyst (PTC). It facilitates the transfer of the benzoate anion from an aqueous or solid phase into an organic phase, enabling reactions between immiscible reactants. This enhances reaction rates and yields in various organic syntheses, such as esterifications and alkylations.

Biological Activity

Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial properties. As a quaternary ammonium compound (QAC), it can interact with and disrupt the cell membranes of microorganisms. This property is being explored for the development of new antimicrobial agents. Some research also indicates potential cytotoxicity against certain cancer cell lines.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of the bacterial cell membrane. The positively charged tetrabutylammonium cation interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and teichoic acids. The lipophilic butyl chains then penetrate the hydrophobic core of the membrane, leading to its disorganization, increased permeability, and eventual cell lysis.

Caption: Proposed mechanism of antimicrobial action.

Conclusion

This compound is a versatile compound with well-defined chemical properties and a straightforward synthetic route. Its utility as a phase-transfer catalyst is well-established, and its potential as a biologically active agent is an expanding area of research. This guide provides a foundational understanding for scientists and professionals working with or considering the use of this compound in their research and development endeavors. Further investigation into its specific biological mechanisms of action and potential therapeutic applications is warranted.

The Solubility of Tetrabutylammonium Benzoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) benzoate (B1203000) is a quaternary ammonium (B1175870) salt that sees wide application in organic synthesis and pharmaceutical development as a phase-transfer catalyst, supporting electrolyte, and surfactant. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of tetrabutylammonium benzoate, detailed experimental protocols for its determination, and a logical workflow for solubility assessment. While extensive quantitative data is sparse in publicly available literature, this guide consolidates known values, provides qualitative assessments based on the behavior of similar chemical structures, and equips researchers with the methodology to determine precise solubility for their specific applications.

Introduction to this compound

This compound is an ionic compound composed of a tetrabutylammonium cation ((C₄H₉)₄N⁺) and a benzoate anion (C₆H₅COO⁻). The large, lipophilic nature of the tetrabutylammonium cation, with its four butyl chains, renders the salt soluble in a variety of organic solvents, a property not shared by simpler inorganic benzoate salts. This enhanced solubility is the basis for its utility as a phase-transfer catalyst, where it transports the benzoate anion from an aqueous or solid phase into an organic phase where the reaction can proceed.

Solubility Profile

The solubility of a salt in a given solvent is a function of the interplay between the lattice energy of the salt and the solvation energy of its constituent ions. For this compound, the large, nonpolar surface area of the cation and the aromatic nature of the anion dictate its interactions with solvent molecules.

Quantitative Solubility Data

A thorough review of the available scientific literature yielded limited specific quantitative solubility data for this compound. The most consistently reported value is for its solubility in acetonitrile.

| Solvent | Chemical Formula | Solubility | Temperature |

| Acetonitrile | C₂H₃N | 0.1 g/mL | Not Specified |

| ** |

Qualitative Solubility Assessment

In the absence of extensive quantitative data, a qualitative assessment can be made based on the principle of "like dissolves like" and by comparing with other tetrabutylammonium salts. The bulky, somewhat nonpolar cation allows for significant interaction with a range of organic solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents effectively solvate both the large, diffuse tetrabutylammonium cation and the benzoate anion, leading to high solubility. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are good at dissolving large organic salts due to their polarity and ability to interact with the ions. |

| Alcohols | Methanol, Ethanol | Moderate to High | Protic solvents like alcohols can solvate the ions, but the energy required to disrupt the solvent's hydrogen bonding network may slightly lower the solubility compared to polar aprotic solvents. |

| Aromatic | Toluene, Benzene | Low to Moderate | While the benzoate anion has an aromatic ring, the overall ionic character of the salt limits its solubility in largely nonpolar aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The high polarity and ionic nature of the salt are incompatible with the nonpolar nature of these solvents, resulting in very poor solubility. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is recommended. The following are detailed methodologies for key experiments.

Gravimetric Method for Solubility Determination

This is a fundamental and reliable method for determining the solubility of a solid in a liquid.

Apparatus and Reagents:

-

This compound (analytical grade, dried)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatic shaker or water bath

-

Analytical balance (precision ±0.1 mg)

-

Sealed glass vials (e.g., with PTFE-lined screw caps)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes

-

Oven and desiccator

Methodology:

-

Saturation: Add an excess amount of solid this compound to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, cease agitation and allow the undissolved solid to settle while maintaining the temperature. Carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe and pass it through a syringe filter into a pre-weighed evaporating dish. This step removes any undissolved microcrystals.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Mass Determination: Once all the solvent has evaporated, cool the dish in a desiccator and weigh it. The difference between this final mass and the initial mass of the dish gives the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mg/mL.

UV-Vis Spectrophotometric Method

This method is suitable for solutes that contain a chromophore, such as the benzoate anion in this compound, which absorbs UV light.

Apparatus and Reagents:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Apparatus for preparing a saturated solution (as in the gravimetric method)

-

Volumetric flasks and pipettes

Methodology:

-

Determine Maximum Wavelength (λ_max): Prepare a dilute, unsaturated solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max) for the benzoate moiety.

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at λ_max and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution at a controlled temperature.

-

Sample Analysis: Carefully withdraw a small aliquot of the saturated supernatant and dilute it quantitatively with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Visualizing Experimental and Logical Workflows

Workflow for Gravimetric Solubility Determination

The logical steps for the gravimetric determination of solubility are outlined in the following diagram.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Flow in Phase-Transfer Catalysis

This compound's primary role is as a phase-transfer catalyst (PTC). The following diagram illustrates its function in a typical biphasic reaction, such as the reaction between an aqueous solution of sodium benzoate and an organic-soluble alkyl halide.

Caption: Mechanism of Tetrabutylammonium-based Phase-Transfer Catalysis.

Conclusion

This compound exhibits solubility characteristics that are advantageous for its role in organic synthesis, particularly in phase-transfer catalysis. It is highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in alcohols, and poor solubility in nonpolar aliphatic and aromatic solvents. For applications in drug development and process chemistry where precise conditions are paramount, the experimental protocols provided herein offer robust methods for determining its solubility in specific solvent systems. This guide serves as a foundational resource for researchers, enabling more informed solvent selection and optimization of chemical processes involving this versatile quaternary ammonium salt.

Tetrabutylammonium benzoate CAS number 18819-89-1

An In-depth Technical Guide to Tetrabutylammonium (B224687) Benzoate (B1203000) (CAS: 18819-89-1)

This technical guide provides a comprehensive overview of Tetrabutylammonium benzoate, a quaternary ammonium (B1175870) salt with significant applications in organic synthesis, polymer chemistry, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value |

| CAS Number | 18819-89-1 |

| Molecular Formula | C₂₃H₄₁NO₂ |

| Molecular Weight | 363.58 g/mol [1][2] |

| Appearance | Colorless or almost white powder/crystals[1] |

| Melting Point | 64-67 °C[1] |

| Boiling Point | 425.5 °C[3] |

| Solubility | Soluble in acetonitrile (B52724) (0.1 g/mL)[2]. The bulky tetrabutyl groups allow it to dissolve in nonpolar organic solvents.[4] |

| Purity | ≥99% (Assay by titration)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show peaks corresponding to the tetrabutylammonium cation at approximately δ 1.0–1.6 ppm (methyl and methylene (B1212753) groups) and the benzoate anion at δ 7.4–8.0 ppm (aromatic protons).[4]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the butyl chains of the cation and the aromatic and carboxyl carbons of the benzoate anion.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups, C=C stretching of the aromatic ring, and a strong absorption for the carboxylate (C=O) stretching of the benzoate anion.

-

Mass Spectrometry (ESI-MS): High-resolution electrospray ionization mass spectrometry confirms the presence of the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) and the benzoate anion ([C₇H₅O₂]⁻).[4]

Experimental Protocols

Synthesis of this compound via Metathesis Reaction

This protocol describes a common and efficient method for synthesizing this compound from Tetrabutylammonium bromide and sodium benzoate through a salt metathesis reaction.[4]

Materials:

-

Tetrabutylammonium bromide (1 equivalent)

-

Sodium benzoate (1 equivalent)

-

Deionized water

-

Brine solution (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve Tetrabutylammonium bromide and sodium benzoate in a biphasic solvent system of dichloromethane and deionized water.

-

Reaction: Stir the mixture vigorously at room temperature for several hours to facilitate the transfer of ions between the two phases. The tetrabutylammonium cation will pair with the benzoate anion and move into the organic layer, while sodium bromide remains in the aqueous layer.[4]

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the bottom organic layer (dichloromethane).

-

Washing: Wash the organic layer with brine solution to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as acetone/diethyl ether.

Phase-Transfer Catalyzed Esterification

This protocol outlines the use of this compound as a phase-transfer catalyst for the esterification of a carboxylic acid.

Materials:

-

Carboxylic acid (e.g., Benzoic acid) (1 equivalent)

-

Alkyl halide (e.g., Butyl bromide) (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) or another suitable base (2 equivalents)

-

This compound (0.05 - 0.1 equivalents, catalyst)

-

Toluene or another suitable organic solvent

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the carboxylic acid, potassium carbonate, and deionized water.

-

Addition of Catalyst and Reactants: Add the this compound catalyst, the organic solvent (toluene), and the alkyl halide.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.

Signaling Pathways and Mechanisms

Mechanism of Phase-Transfer Catalysis

This compound functions as a phase-transfer catalyst by facilitating the transport of the benzoate anion (or another nucleophile) from an aqueous phase into an organic phase where the reaction with an organic-soluble substrate occurs. The lipophilic tetrabutylammonium cation forms an ion pair with the anion, rendering it soluble in the organic medium.

Group Transfer Polymerization (GTP)

This compound can act as a nucleophilic catalyst in Group Transfer Polymerization (GTP), a living polymerization method for acrylic monomers. The benzoate anion activates a silyl (B83357) ketene (B1206846) acetal (B89532) initiator, which then attacks the monomer in a Michael addition-like fashion. The silyl group is subsequently transferred to the newly formed enolate, regenerating the silyl ketene acetal at the growing chain end.

Applications in Drug Development

A significant application of this compound in the pharmaceutical industry is to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] By forming an ion pair or a complex with the drug molecule, it can improve its dissolution characteristics.

Experimental Workflow for Solubility Enhancement

The following workflow outlines a general procedure for evaluating the potential of this compound to improve the solubility of a poorly soluble drug.

References

- 1. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

- 2. This compound | C23H41NO2 | CID 10981353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Group Transfer Polymerization: A Critical Review of Its Mechanism and Comparison with Other Methods for Controlled Poly… [ouci.dntb.gov.ua]

- 4. This compound | 18819-89-1 | Benchchem [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tetrabutylammonium (B224687) Benzoate (B1203000)

This technical guide provides a comprehensive overview of the core physical and chemical properties of tetrabutylammonium benzoate. It includes detailed experimental protocols, quantitative data summarized for clarity, and diagrams illustrating key processes and mechanisms relevant to its application in research and development.

Core Physical and Chemical Properties

This compound is a quaternary ammonium (B1175870) salt that is notable for its utility as a phase-transfer catalyst, supporting electrolyte, and surfactant.[1][2][3] Its structure combines a large, lipophilic tetrabutylammonium cation with a benzoate anion, enabling the transport of the anion into organic, nonpolar media.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 18819-89-1 | [1][2][4] |

| Molecular Formula | C₂₃H₄₁NO₂ | [1][2][4][5][6] |

| Molecular Weight | 363.58 g/mol | [1][2][6][7] |

| Appearance | White to colorless crystalline powder | [1][2][8] |

| Melting Point | 64-68 °C | [2][4][5][8][9] |

| Boiling Point | 425.5 °C (at 760 mmHg) | [4][5][8] |

| Density | 1.33 g/cm³ | [5] |

| Solubility | Acetonitrile: 0.1 g/mL (clear, colorless)[5][8][10]. Mixes with water[11]. Soluble in organic solvents.[1] | |

| Refractive Index | 1.49 - 1.491 | [5][8] |

| Vapor Pressure | 5.03 x 10⁻⁹ mmHg (at 25 °C) | [5] |

| LogP | 5.05370 | [5] |

Chemical Stability and Reactivity

This compound is generally considered a stable compound under standard conditions.[11] It is, however, a hygroscopic powder and should be stored accordingly.[11] For storage, maintaining a dry, inert atmosphere at room temperature (20-22 °C) is recommended.[8][10] Some suppliers suggest refrigeration at 2-8 °C under nitrogen.[4]

Key reactivity information includes:

-

Incompatibilities : Avoid strong oxidizing agents.[11]

-

Catalytic Activity : Its primary role is as a phase-transfer catalyst (PTC), where it shuttles the benzoate anion from an aqueous to an organic phase to facilitate reactions.[1][2] This property is leveraged in various synthetic transformations, including esterifications and polymerizations.[1]

-

Electrochemical Behavior : It is used as a supporting electrolyte in nonaqueous solutions, increasing conductivity without interfering in the electrochemical reactions being studied.[1][3]

Experimental Protocols

This section details methodologies for the synthesis and characterization of this compound.

Synthesis via Phase-Transfer Catalysis (Metathesis)

A common and efficient method for synthesizing this compound is through a salt metathesis reaction between tetrabutylammonium bromide and sodium benzoate in a biphasic system.[1]

Materials and Reagents:

-

Tetrabutylammonium bromide (TBAB)

-

Sodium benzoate

-

Dichloromethane (B109758) (DCM) or 1,2-dichloroethane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : In a separatory funnel or round-bottom flask, dissolve sodium benzoate in deionized water to create the aqueous phase.

-

Organic Phase : In a separate container, dissolve tetrabutylammonium bromide in dichloromethane to create the organic phase.

-

Mixing : Combine the aqueous and organic phases in the separatory funnel.

-

Reaction : Stir the biphasic mixture vigorously for several hours at room temperature. The tetrabutylammonium cation exchanges its bromide anion for the benzoate anion at the phase interface and transports the benzoate into the organic layer.[1]

-

Phase Separation : Cease stirring and allow the layers to separate fully. The organic layer (DCM) containing the product will be the bottom layer.

-

Workup : Drain the lower organic layer. Wash it sequentially with deionized water and then with brine to remove residual water-soluble impurities.[1]

-

Drying : Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.[1]

-

Isolation : Remove the dichloromethane solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

-

Purification : Further purify the product by recrystallization, for example, by dissolving the crude solid in a minimal amount of a hot solvent (like acetone) and inducing precipitation with an anti-solvent (like diethyl ether).[1][12]

Caption: Experimental workflow for the synthesis of this compound.

Characterization Protocols

The purity of the synthesized salt can be determined via titration as indicated by several chemical suppliers.[2] A common method would involve a non-aqueous acid-base titration.

Procedure (General Outline):

-

Dissolve a precisely weighed sample of this compound in a suitable solvent like glacial acetic acid.

-

Titrate the solution with a standardized solution of a strong acid, such as perchloric acid in acetic acid.

-

Use a potentiometric endpoint or a suitable indicator (e.g., crystal violet) to determine the equivalence point.

-

Calculate the purity based on the amount of titrant consumed.

IR spectroscopy is used to confirm the presence of key functional groups.

Procedure (KBr Pellet Method): [13]

-

Sample Preparation : Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.

-

Pellet Formation : Place the powder into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.[13]

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Interpretation : Analyze the spectrum for characteristic absorption bands.

Expected Characteristic Bands:

-

Aromatic C-H Stretching : Peaks typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching : Strong, sharp absorptions from the butyl groups are expected in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C Stretching : Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene (B151609) ring.

-

Carboxylate (C=O) Asymmetric Stretching : A very strong band is expected around 1600-1550 cm⁻¹, characteristic of the benzoate anion.

-

Carboxylate (C=O) Symmetric Stretching : A strong band is expected around 1400-1300 cm⁻¹.

¹H NMR spectroscopy is used to verify the molecular structure by identifying the different types of protons and their environments.

Procedure:

-

Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

Analysis : Acquire the ¹H NMR spectrum using an NMR spectrometer.

-

Data Interpretation : Analyze the chemical shifts, integration values, and splitting patterns.

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons (Benzoate) : Signals for the protons on the benzene ring are expected in the aromatic region, typically between δ 7.4-8.1 ppm.

-

Aliphatic Protons (Tetrabutylammonium) : A series of multiplets corresponding to the four non-equivalent methylene (B1212753) groups and the terminal methyl group of the butyl chains. These typically appear in the δ 0.9-3.4 ppm range.

-

-N-CH₂- : A multiplet furthest downfield (e.g., ~δ 3.3 ppm).

-

-CH₂-CH₂-CH₂- : Multiplets in the mid-region (e.g., ~δ 1.3-1.7 ppm).

-

-CH₃ : A triplet furthest upfield (e.g., ~δ 0.9 ppm).

-

Core Applications and Mechanisms

Phase-Transfer Catalysis

The primary application of this compound is in phase-transfer catalysis (PTC).[1][2] This methodology is critical for reactions where the reactants are soluble in different, immiscible liquid phases (e.g., aqueous and organic). The tetrabutylammonium cation forms a lipophilic ion pair with the benzoate anion, allowing it to be shuttled from the aqueous phase into the organic phase where it can react with an organic-soluble substrate.[1] This process enhances reaction rates, improves yields, and often allows for milder reaction conditions.[1][2]

Caption: Mechanism of tetrabutylammonium-mediated phase-transfer catalysis.

Applications in Drug Development and Polymer Chemistry

In the pharmaceutical industry, tetrabutylammonium salts are used to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2] Their surfactant properties can aid in drug formulation.[2] Furthermore, this compound is an effective catalyst for Group Transfer Polymerization (GTP), a living polymerization method used to synthesize acrylic polymers with controlled molecular weight and architecture.[1]

References

- 1. This compound | 18819-89-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 18819-89-1 [amp.chemicalbook.com]

- 4. This compound | 18819-89-1 | TAA81989 [biosynth.com]

- 5. This compound | CAS#:18819-89-1 | Chemsrc [chemsrc.com]

- 6. This compound | C23H41NO2 | CID 10981353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. This compound [stenutz.eu]

- 10. This compound | 18819-89-1 [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetrabutylammonium Benzoate

This guide provides core technical specifications for tetrabutylammonium (B224687) benzoate (B1203000), a quaternary ammonium (B1175870) salt utilized in various chemical applications, including as a phase-transfer catalyst and supporting electrolyte.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require precise chemical and physical data for this compound.

Core Molecular and Physical Data

Tetrabutylammonium benzoate is comprised of a tetrabutylammonium cation and a benzoate anion.[2] Its fundamental properties are summarized below.

Molecular Formula and Weight

The chemical formula and molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

A detailed summary of these quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₁NO₂ | Chem-Impex[1], Santa Cruz Biotechnology[3], Benchchem[2] |

| Molecular Weight | 363.58 g/mol | Chem-Impex[1], Santa Cruz Biotechnology[3], Benchchem[2], Sigma-Aldrich |

| Alternate Linear Formula | (CH₃CH₂CH₂CH₂)₄N(OCOC₆H₅) | Sigma-Aldrich |

| CAS Number | 18819-89-1 | Chem-Impex[1], Santa Cruz Biotechnology[3], Benchchem[2] |

| Appearance | White to colorless crystalline powder | Chem-Impex[1], Benchchem[2] |

| Melting Point | 64-67 °C | Chem-Impex[1], ChemicalBook[5] |

Note on Experimental Protocols and Visualizations:

As a large language model, I am unable to provide detailed experimental protocols or generate diagrams using the DOT language for Graphviz. The execution of chemical experiments and the creation of complex visual workflows are beyond my current capabilities. For detailed experimental methodologies, consulting peer-reviewed scientific literature and established laboratory manuals is recommended.

References

A Technical Guide to High-Purity Tetrabutylammonium Benzoate for Researchers and Drug Development Professionals

An in-depth exploration of commercial suppliers, quality benchmarks, and practical methodologies for the application of high-purity tetrabutylammonium (B224687) benzoate (B1203000) in scientific research and pharmaceutical development.

This technical guide provides a comprehensive overview of high-purity tetrabutylammonium benzoate, a quaternary ammonium (B1175870) salt with significant applications in organic synthesis, electrochemistry, and pharmaceutical formulations. For researchers, scientists, and drug development professionals, the selection of a suitable grade of this compound is paramount to achieving reliable and reproducible results. This document outlines the landscape of commercial suppliers, presents key quality parameters in a comparative format, and provides detailed experimental protocols for its synthesis, purification, and analysis.

Commercial Suppliers and Product Specifications

The availability of high-purity this compound from various commercial suppliers offers researchers a range of options based on their specific needs. Key quality attributes such as purity, melting point, and physical appearance are critical considerations. A summary of specifications from prominent suppliers is presented below to facilitate a comparative assessment.

| Supplier | Product Number/Name | Purity | Melting Point (°C) | Appearance | CAS Number |

| Biosynth | TAA81989 | Not Specified | 64 | Not Specified | 18819-89-1[1] |

| Chem-Impex | This compound | ≥ 99% (Assay by titration) | 64 - 67 | Colorless or almost white powder | 18819-89-1[2] |

| Benchchem | B099290 | Not Specified | Not Specified | Not Specified | 18819-89-1 |

| Smolecule | S1516576 | Not Specified | Not Specified | White crystalline solid | 18819-89-1[3] |

| Sigma-Aldrich (Supelco) | 86837 | ≥99.0% (NT) | 64-67 | Crystals | 18819-89-1[4] |

| Santa Cruz Biotechnology | sc-229497 | ≥98% | Not Specified | Not Specified | 18819-89-1[5] |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and quality control analysis of this compound, providing a practical resource for laboratory applications.

Synthesis via Phase-Transfer Catalysis

This compound can be effectively synthesized using a liquid-liquid phase-transfer catalysis (PTC) system. This method involves the reaction of sodium benzoate with a tetrabutylammonium salt, such as tetrabutylammonium bromide, in a biphasic solvent system.

Materials:

-

Sodium benzoate

-

Tetrabutylammonium bromide

-

Deionized water

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

Dissolve sodium benzoate in deionized water to create an aqueous phase.

-

Dissolve tetrabutylammonium bromide in dichloromethane to create an organic phase.

-

Combine the aqueous and organic phases in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture vigorously at room temperature to facilitate the transfer of the benzoate anion to the organic phase.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

High-purity this compound can be obtained by recrystallizing the crude product. This process removes impurities that are more soluble in the chosen solvent system.

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot acetone/water solvent mixture in an Erlenmeyer flask. A common starting ratio is 3:1 acetone to water.

-

Once fully dissolved, allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to remove residual solvent. This process can yield a product with 85–90% purity.

Quality Control by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized and purified this compound should be assessed using a validated analytical method such as HPLC.

HPLC System and Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is often a suitable starting point.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector at an appropriate wavelength or a charged aerosol detector (CAD).

Sample Preparation:

-

Accurately weigh a known amount of the this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizing Key Processes

To further aid in the understanding of the workflows involved with this compound, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound via phase-transfer catalysis.

Caption: Recrystallization workflow for the purification of this compound.

Caption: A typical quality control workflow for purity analysis by HPLC.

References

Safety and handling precautions for Tetrabutylammonium benzoate

An In-depth Technical Guide to the Safety and Handling of Tetrabutylammonium (B224687) Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tetrabutylammonium benzoate (CAS No. 18819-89-1), a quaternary ammonium (B1175870) salt utilized as a phase transfer catalyst, supporting electrolyte, and surfactant in various chemical and pharmaceutical applications.[1][2] Adherence to the following precautions is critical to ensure the safe use of this compound in a laboratory or manufacturing setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] It is crucial to understand its potential hazards to implement appropriate safety measures.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Signal Word: Warning[6]

Hazard Statements:

-

Harmful if swallowed.[3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust.[5][7] |

| P264 | Wash skin thoroughly after handling.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/ eye protection/ face protection.[5][7] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5][7] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |

| P312 | Call a POISON CENTER/ doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[5] |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[5] |

| P362 | Take off contaminated clothing and wash before reuse.[5] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[5] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[5][7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 18819-89-1[1][2][8] |

| Molecular Formula | C₂₃H₄₁NO₂[1][2][4][8] |

| Molecular Weight | 363.58 g/mol [1][2] |

| Appearance | White to colorless or almost white crystalline powder.[1][2] |

| Melting Point | 64-67 °C[2][8][9] |

| Boiling Point | 425.5 °C at 760 mmHg[8] |

| Solubility | Mixes with water.[3] Soluble in acetonitrile (B52724) (0.1g/mL, clear, colorless).[6] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[3][10] |

Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and maintain the integrity of the compound.

Engineering Controls

-

Ventilation: Use in a well-ventilated area.[3] Well-designed engineering controls, such as process enclosures or local exhaust ventilation, are highly effective in protecting workers.[3] Work under a fume hood.

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Safety glasses with side shields.[3] Wear appropriate protective eyeglasses or chemical safety goggles.[11] |

| Skin Protection | Wear protective clothing.[3] PVC apron and barrier cream are recommended.[3] Wear appropriate protective gloves and clothing to prevent skin exposure.[11][12] |

| Hand Protection | Wear suitable gloves.[11] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. No protective equipment is needed under normal use conditions with adequate ventilation.[12] |

General Hygiene Measures

-

Avoid all personal contact, including inhalation.[3]

-

Immediately change contaminated clothing.[5]

-

Do not eat, drink, or smoke when using this product.[10]

Storage Conditions

-

Keep containers securely sealed.[3]

-

Store in a cool, dry, well-ventilated area.[3]

-

Store away from incompatible materials such as oxidizing agents.[3]

-

Store under an inert atmosphere due to its hygroscopic nature.[5][12]

-

Recommended storage containers include glass, polyethylene, or polypropylene (B1209903) for laboratory quantities.[3]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove from the contaminated area to fresh air. Encourage the patient to blow their nose. If irritation or discomfort persists, seek medical attention.[3] |

| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation.[3] |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Seek immediate medical attention.[3][13] |

| Ingestion | If swallowed, seek immediate medical attention. For concentrated solutions (10% or higher), promptly swallow a large quantity of milk, egg whites, or gelatin solution. If not readily available, a slurry of activated charcoal may be useful. Avoid alcohol. Do not induce vomiting due to probable mucosal damage.[3] |

Accidental Release and Disposal

Accidental Release Measures

-

Minor Spills: Remove all ignition sources. Clean up all spills immediately. Avoid contact with skin and eyes. Control personal contact by using protective equipment.[3]

-

Major Spills: Alert emergency services. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[3]

-

Cleanup: Collect, bind, and pump off spills. Take up dry and dispose of properly. Avoid the generation of dust.[5]

Disposal Considerations

-

All waste must be handled in accordance with local, state, and federal regulations.[3]

-

Containers may retain chemical residues and present a hazard.[3]

-

If recycling is not possible, puncture containers to prevent reuse and bury them at an authorized landfill.[3]

Stability and Reactivity

-

Chemical Stability: The product is considered stable under normal conditions.[3]

-

Conditions to Avoid: Presence of incompatible materials.[3]

-

Incompatible Materials: Avoid reaction with oxidizing agents.[3]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3]

-

Hazardous Polymerization: Will not occur.[3]

Toxicological Information

-

General: Accidental ingestion may be harmful.[3] As a quaternary ammonium compound, it may cause muscle paralysis with no brain involvement.[3] There is a significant association between the development of asthma symptoms and the use of QACs as disinfectants.[3]

-

Eye Irritation: Causes serious eye damage.[3]

-

Skin Irritation: Irritating to the skin.[3]

-

Chronic Effects: Long-term exposure to high dust concentrations may cause changes in lung function (pneumoconiosis).[3] Prolonged or repeated skin contact may cause degreasing with drying, cracking, and dermatitis.[3]

Experimental Protocols Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

References

- 1. This compound | 18819-89-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C23H41NO2 | CID 10981353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. This compound | 18819-89-1 | TAA81989 [biosynth.com]

- 8. This compound | CAS#:18819-89-1 | Chemsrc [chemsrc.com]

- 9. This compound | 18819-89-1 [chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Thermal Stability and Decomposition of Tetrabutylammonium Benzoate: A Technical Guide

Introduction

Tetrabutylammonium (B224687) benzoate (B1203000) (TBAB) is a quaternary ammonium (B1175870) salt with a wide range of applications in organic synthesis and materials science. It is frequently utilized as a phase-transfer catalyst, a supporting electrolyte in electrochemical studies, and as a surfactant in the synthesis of polymers and nanoparticles.[1] Given its use in various processes that may involve elevated temperatures, a thorough understanding of its thermal stability and decomposition behavior is crucial for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tetrabutylammonium benzoate. It consolidates available data on its physicochemical properties, outlines its primary decomposition pathway, and provides detailed, adaptable protocols for its thermal analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₄₁NO₂ |

| Molecular Weight | 363.58 g/mol [2] |

| Appearance | Crystals, Hygroscopic powder[2] |

| Melting Point | 64-67 °C[2] |

| Solubility | Soluble in acetonitrile (B52724) (0.1 g/mL, clear, colorless)[2] |

| Storage Conditions | Inert atmosphere, Room Temperature[3] |

Thermal Decomposition Mechanism: Hofmann Elimination

The primary thermal decomposition pathway for tetrabutylammonium salts, including this compound, is the Hofmann elimination reaction.[4] This reaction is a type of elimination reaction that occurs in the presence of heat and a strong base (in this case, the benzoate anion can act as an internal base) and typically results in the formation of the least substituted alkene, a phenomenon known as the Hofmann rule.[5][6]

In the case of this compound, the decomposition is initiated by the abstraction of a β-hydrogen from one of the butyl groups by the benzoate anion. This leads to the formation of tributylamine, 1-butene, and benzoic acid. The steric bulk of the tetrabutylammonium group favors the abstraction of the more accessible terminal hydrogen, leading to the formation of the "Hofmann product" (1-butene) over the more substituted "Zaitsev product" (2-butene).[4][7]

The overall decomposition reaction can be summarized as follows:

(CH₃CH₂CH₂CH₂)₄N⁺C₆H₅COO⁻ → (CH₃CH₂CH₂CH₂)₃N + CH₂=CHCH₂CH₃ + C₆H₅COOH

Thermal Analysis Data

While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is limited, the thermal behavior of similar quaternary ammonium salts and benzoates can provide insights into its expected stability. For instance, a study on ammonium benzoate showed a peak decomposition temperature of 194.72°C.[8] However, the bulky tetrabutyl groups in TBAB are expected to influence its thermal stability differently. A comparative analysis of various tetrabutylammonium salts indicates that the nature of the anion significantly affects the decomposition temperature.[9]

To obtain precise quantitative data for this compound, experimental analysis using TGA and DSC is necessary. The following sections outline the recommended protocols for these analyses.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on this compound. These protocols are based on standard practices for the thermal analysis of organic salts and can be adapted to specific instrumentation.[9][10][11]

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and peak decomposition temperatures of this compound by measuring its mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating rates.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 400°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (the temperature at which significant mass loss begins) and the peak decomposition temperature from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal events such as melting and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A differential scanning calorimeter with a temperature-controlled cell.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Temperature Program: Heat the sample and reference from ambient temperature to approximately 400°C at a controlled heating rate, typically 10°C/min.

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Conclusion

References

- 1. This compound | 18819-89-1 | Benchchem [benchchem.com]

- 2. This compound for electrochemical analysis, = 99.0 18819-89-1 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. benchchem.com [benchchem.com]

- 10. rroij.com [rroij.com]

- 11. Thermogravimetric Analysis Testing | ioKinetic [iokinetic.com]

Spectroscopic and Synthetic Profile of Tetrabutylammonium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties (NMR, IR) and a detailed synthetic protocol for tetrabutylammonium (B224687) benzoate (B1203000). The information is curated to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering both foundational data and practical experimental methodologies.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tetrabutylammonium benzoate. This data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Data

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Multiplet | 2H | Aromatic (ortho-protons of benzoate) |

| ~7.4 | Multiplet | 3H | Aromatic (meta- and para-protons of benzoate) |

| ~3.3 | Triplet | 8H | -N⁺-(CH₂ -CH₂-CH₂-CH₃)₄ |

| ~1.6 | Sextet | 8H | -N⁺-(CH₂-CH₂ -CH₂-CH₃)₄ |

| ~1.4 | Sextet | 8H | -N⁺-(CH₂-CH₂-CH₂ -CH₃)₄ |

| ~0.9 | Triplet | 12H | -N⁺-(CH₂-CH₂-CH₂-CH₃ )₄ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl Carbon (C=O) of benzoate |

| ~135 | Aromatic (ipso-carbon of benzoate) |

| ~131 | Aromatic (para-carbon of benzoate) |

| ~129 | Aromatic (ortho-carbons of benzoate) |

| ~128 | Aromatic (meta-carbons of benzoate) |

| ~58 | -N⁺-(CH₂ -CH₂-CH₂-CH₃)₄ |

| ~24 | -N⁺-(CH₂-CH₂ -CH₂-CH₃)₄ |

| ~20 | -N⁺-(CH₂-CH₂-CH₂ -CH₃)₄ |

| ~13 | -N⁺-(CH₂-CH₂-CH₂-CH₃ )₄ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for both the tetrabutylammonium cation and the benzoate anion.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H Stretch (from butyl groups) |

| ~1600 | Strong | C=O Stretch (asymmetric) of carboxylate |

| ~1550 | Strong | C=C Stretch (aromatic ring) |

| ~1400 | Strong | C=O Stretch (symmetric) of carboxylate |

| ~1480, ~1380 | Medium | C-H Bend (aliphatic) |

| ~850-700 | Strong | C-H Bend (aromatic, out-of-plane) |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of its NMR and IR spectra.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a salt metathesis reaction between sodium benzoate and tetrabutylammonium bromide in a biphasic system.[1]

Materials:

-

Sodium benzoate

-

Tetrabutylammonium bromide

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolution: Dissolve sodium benzoate in deionized water to create an aqueous solution. In a separate flask, dissolve an equimolar amount of tetrabutylammonium bromide in dichloromethane to create an organic solution.

-

Reaction: Combine the aqueous and organic solutions in a separatory funnel. Shake the funnel vigorously for 30-60 minutes to facilitate the phase transfer and reaction.

-

Phase Separation: Allow the layers to separate. The upper aqueous layer will contain sodium bromide, while the lower organic layer will contain the desired this compound.

-

Extraction: Drain the lower organic layer. Wash the organic layer with deionized water two to three times to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the solution to remove the drying agent. Remove the dichloromethane solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as diethyl ether/petroleum ether, to obtain a white solid.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

-

For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid this compound sample in an agate mortar and pestle to obtain a fine powder.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. KBr is transparent in the IR region.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumental Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Tetrabutylammonium Benzoate as a Phase Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals